molecular formula C20H27N3O2 B7122414 N-[(2,6-dimethyloxan-4-yl)methyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide

N-[(2,6-dimethyloxan-4-yl)methyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide

Cat. No.: B7122414
M. Wt: 341.4 g/mol
InChI Key: FVEDAQGHAZROJT-UHFFFAOYSA-N
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Description

N-[(2,6-dimethyloxan-4-yl)methyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethyloxan and a dimethylpyrazol group

Properties

IUPAC Name

N-[(2,6-dimethyloxan-4-yl)methyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-13-9-14(2)23(22-13)19-7-5-18(6-8-19)20(24)21-12-17-10-15(3)25-16(4)11-17/h5-9,15-17H,10-12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEDAQGHAZROJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)CNC(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dimethyloxan-4-yl)methyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Oxan Ring: The oxan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrazol Group: The pyrazol group is introduced via a condensation reaction between a suitable pyrazole derivative and a benzoyl chloride.

    Final Coupling: The final step involves coupling the oxan and pyrazol intermediates using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dimethyloxan-4-yl)methyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro or halogen groups on the benzamide ring.

Scientific Research Applications

N-[(2,6-dimethyloxan-4-yl)methyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its ability to interact with various biological targets.

    Materials Science: Use in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-[(2,6-dimethyloxan-4-yl)methyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzamide core can bind to proteins or enzymes, potentially inhibiting their activity. The oxan and pyrazol groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,6-dimethyloxan-4-yl)methyl]-4-(1,2,4-triazol-4-yl)benzamide
  • N-[(2,6-dimethyloxan-4-yl)methyl]-4-(1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

N-[(2,6-dimethyloxan-4-yl)methyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide is unique due to the specific substitution pattern on the benzamide core, which may confer distinct biological and chemical properties compared to its analogs. The presence of both oxan and pyrazol groups can enhance its versatility in various applications.

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